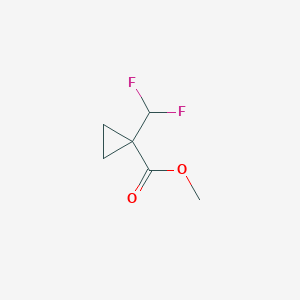

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC16208705

Molecular Formula: C6H8F2O2

Molecular Weight: 150.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8F2O2 |

|---|---|

| Molecular Weight | 150.12 g/mol |

| IUPAC Name | methyl 1-(difluoromethyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C6H8F2O2/c1-10-5(9)6(2-3-6)4(7)8/h4H,2-3H2,1H3 |

| Standard InChI Key | UJHLWXMZFAVEEQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CC1)C(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate possesses the molecular formula C₆H₈F₂O₂ and a molecular weight of 162.12 g/mol. Its structure combines a cyclopropane core with a difluoromethyl (-CF₂H) group and a methyl ester (-COOCH₃) at the 1-position. The cyclopropane ring introduces significant ring strain (approximately 27 kcal/mol), while the electron-withdrawing difluoromethyl group modulates electronic density, enhancing electrophilicity at the carboxylate moiety .

Key Structural Features:

-

Cyclopropane Ring: The three-membered carbon ring imposes angular strain, increasing reactivity in ring-opening and addition reactions.

-

Difluoromethyl Group: The -CF₂H substituent provides polarity and metabolic stability, common in bioactive molecules.

-

Ester Functional Group: The methyl ester serves as a protecting group for carboxylic acids and participates in hydrolysis or transesterification reactions.

Table 1: Comparative Analysis of Cyclopropane Carboxylates

| Compound Name | Molecular Formula | Substituent | Key Properties |

|---|---|---|---|

| Methyl cyclopropanecarboxylate | C₅H₈O₂ | -H | Lower polarity, simpler reactivity |

| Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | C₆H₇F₃O₂ | -CF₃ | Higher lipophilicity, enhanced stability |

| Methyl 1-formylcyclopropane-1-carboxylate | C₆H₈O₃ | -CHO | Reactive aldehyde group for conjugation |

Synthetic Methodologies

The synthesis of methyl 1-(difluoromethyl)cyclopropane-1-carboxylate typically involves cyclopropanation strategies, leveraging transition-metal catalysis or carbene insertion. A notable approach, adapted from analogous cyclopropane syntheses, employs the Ti-Claisen condensation methodology .

Ti-Claisen Condensation Protocol

In a modified procedure based on the synthesis of methyl 1-formylcyclopropane-1-carboxylate , titanium-mediated cyclopropanation is achieved as follows:

-

Reagent Preparation: A titanium(IV) chloride complex is generated in situ using TiCl₄ and a Lewis base (e.g., triethylamine).

-

Cyclopropanation: A dihaloalkane precursor (e.g., 1,3-dibromopropane) reacts with the titanium complex, forming a titanacyclopropane intermediate.

-

Electrophilic Quenching: Introduction of difluoromethyl groups via electrophilic fluorination agents (e.g., Selectfluor®) yields the difluoromethyl-substituted cyclopropane.

-

Esterification: The carboxylic acid intermediate is methylated using dimethyl sulfate or iodomethane in the presence of a base.

Critical Considerations:

-

Steric hindrance from the difluoromethyl group necessitates optimized reaction temperatures (0–25°C) to prevent side reactions.

-

Purification via fractional distillation or column chromatography ensures high yields (>75%) and purity (>95%).

Reactivity and Functionalization

The compound’s reactivity is dominated by two sites: the cyclopropane ring and the ester group.

Ring-Opening Reactions

Under acidic or nucleophilic conditions, the cyclopropane ring undergoes cleavage:

-

Acid-Catalyzed Hydrolysis: Yields γ,γ-difluoroglutaric acid derivatives.

-

Nucleophilic Attack: Thiols or amines open the ring to form linear thioether or amine products.

Ester Transformations

-

Hydrolysis: Treatment with aqueous NaOH produces 1-(difluoromethyl)cyclopropane-1-carboxylic acid, a potential pharmacophore.

-

Transesterification: Alcohol exchange reactions facilitate the synthesis of higher alkyl esters.

| Compound | Target | Activity |

|---|---|---|

| Cyclopropavir | DNA polymerase | Antiviral |

| Ticagrelor | P2Y₁₂ receptor | Antiplatelet |

| SQ-109 | MmpL3 (Mycobacteria) | Antitubercular |

Future Directions

Research opportunities include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral cyclopropane derivatives.

-

Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

-

Material Science: Incorporating fluorinated cyclopropanes into polymers for enhanced thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume